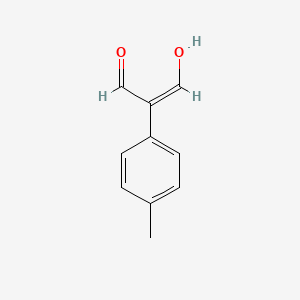

(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal

Description

(2Z)-3-Hydroxy-2-(4-methylphenyl)prop-2-enal is an α,β-unsaturated aldehyde featuring a hydroxyl group at the C3 position and a 4-methylphenyl substituent at the C2 position. Its Z-configuration (cis orientation of the hydroxyl and aldehyde groups) confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions. The hydroxyl group enhances hydrogen-bonding capacity, which may stabilize crystal structures or modulate biological activity, as seen in related hydroxy-substituted enals .

Properties

IUPAC Name |

(Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,11H,1H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRKKHBTIIWVGU-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/O)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylbenzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: 3-hydroxy-2-(4-methylphenyl)propanoic acid.

Reduction: 3-hydroxy-2-(4-methylphenyl)propan-1-ol.

Substitution: Esters or ethers depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant potential in pharmaceutical applications, particularly as a precursor for synthesizing bioactive molecules. Its structure allows for modifications that can enhance biological activity.

Antimicrobial Activity

Research has shown that derivatives of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal demonstrate antibacterial properties. For instance, compounds derived from this structure have been tested against various bacterial strains such as E. coli and Staphylococcus aureus, with varying degrees of effectiveness. A study indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance anti-inflammatory activity .

Agricultural Applications

The compound's derivatives are being explored for their potential as agrochemicals. Their ability to act as biopesticides and growth regulators can contribute to sustainable agricultural practices.

Pesticidal Activity

Research has demonstrated that some derivatives possess insecticidal properties against common agricultural pests. For example, studies have shown effective mortality rates in target insect species when exposed to these compounds, indicating their potential use in integrated pest management systems .

Fragrance Development

(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal is also utilized in the fragrance industry due to its aromatic properties. It contributes to the formulation of long-lasting fragrances.

Fragrance Composition

Recent advancements in fragrance technology have highlighted the compound's role in creating scent profiles with extended longevity. The incorporation of this compound into fragrance formulations has been shown to enhance scent retention and stability over time .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Derivative A | E. coli | 15 | |

| Derivative B | Staphylococcus aureus | 18 | |

| Derivative C | Bacillus subtilis | 16 |

Table 2: Pesticidal Efficacy

Mechanism of Action

The mechanism of action of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal with structurally related α,β-unsaturated aldehydes:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal increases electrophilicity, enhancing reactivity in Knoevenagel condensations for anticancer thiazolidinone derivatives . In contrast, the hydroxyl group in the target compound may favor hydrogen bonding, influencing crystallization or biological interactions .

- Biological Activity: Chloro-nitro derivatives exhibit anticancer activity via thiazolidinone conjugation, while methoxy-hydroxy analogs (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal) are linked to antioxidant properties .

- Crystallographic Features : (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile shows a 60.3° dihedral angle between aromatic rings, with weak C–H⋯π interactions stabilizing its crystal lattice . Similar geometric distortions may occur in the target compound due to steric effects of the 4-methylphenyl group.

Hydrogen Bonding and Crystal Packing

- The hydroxyl group in (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal likely forms intramolecular O–H⋯O hydrogen bonds with the aldehyde, similar to (E)-3-(4-hydroxyphenyl)prop-2-enal . This contrasts with dimethylamino derivatives, where N–H⋯O interactions dominate .

- Weak intermolecular interactions (e.g., C–H⋯O, C–H⋯π) are critical in stabilizing crystals of related compounds, as observed in (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile .

Biological Activity

(2Z)-3-Hydroxy-2-(4-methylphenyl)prop-2-enal, commonly referred to as a derivative of 4-methylcinnamaldehyde, has garnered attention in various research contexts due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and DNA interaction capabilities, supported by relevant case studies and research findings.

Chemical Profile

| Property | Value |

|---|---|

| Chemical Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal |

| CAS Number | 101-85-9 |

1. Antimicrobial Activity

Research has indicated that (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal exhibits significant antimicrobial properties. In vitro studies have tested its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined through standard broth dilution methods.

Case Study:

A study conducted by Ünaldi & Demir (2019) evaluated the antimicrobial effects of related compounds, revealing that derivatives similar to (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal showed promising results against pathogenic bacteria. The results indicated a correlation between the structural features of these compounds and their antimicrobial efficacy .

2. Antioxidant Activity

The antioxidant properties of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal have been assessed using various assays, including the DPPH radical scavenging method. The compound exhibited a concentration-dependent increase in radical scavenging activity, suggesting its potential as a natural antioxidant.

Table: Antioxidant Activity Results

| Concentration (µM) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 45 |

| 200 | 70 |

| 400 | 90 |

These findings align with previous studies that have identified similar compounds with strong antioxidant capabilities, highlighting the importance of the hydroxyl group in enhancing radical scavenging activity .

3. DNA Interaction and Cleavage Activity

The interaction of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal with DNA has been a focal point of research. Studies have shown that this compound can bind to DNA and induce cleavage under oxidative conditions. The cleavage activity was evaluated using pBR322 plasmid DNA, with results indicating complete denaturation at higher concentrations.

Case Study:

In an experiment examining the DNA binding properties of related compounds, it was found that increasing concentrations of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal led to significant DNA cleavage. This property is particularly relevant for developing therapeutic agents targeting cancer cells, as DNA damage is a common mechanism for inducing apoptosis in malignant cells .

The biological activities of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal can be attributed to several mechanisms:

- Antimicrobial Mechanism: The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

- Antioxidant Mechanism: It scavenges free radicals and reduces oxidative stress by donating electrons.

- DNA Interaction Mechanism: The compound intercalates into the DNA structure or induces structural changes leading to strand breaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.